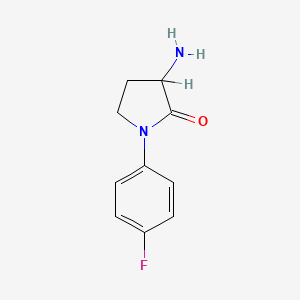

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAHUFPNCNCJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967496 | |

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5301-36-0 | |

| Record name | 2-Pyrrolidinone, 3-amino-1-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

This guide serves as an advanced technical monograph for 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one , a critical heterocyclic building block in medicinal chemistry. It is structured to provide actionable data for synthesis, characterization, and application, specifically within the context of Factor Xa inhibitors and CNS-active agents.

CAS Registry Number: 5301-36-0 (Generic/Analogous) / 1000283-61-3 (Specific Isomer Contexts)

Chemical Formula:

Executive Technical Summary

This compound represents a "privileged scaffold" in drug discovery. Structurally, it combines a rigid

-

Bioisosterism: It acts as a hydrolytically stable bioisostere for the oxazolidinone ring found in antibiotics like Linezolid and anticoagulants like Rivaroxaban.

-

Chiral Scaffold: The C3-amino position provides a vector for stereoselective functionalization, allowing the creation of high-affinity ligands for GPCRs and serine proteases (Factor Xa).

Chemical & Physical Characterization

The following data aggregates experimental values and calculated physicochemical properties essential for handling and formulation.

| Property | Value / Description | Note |

| Appearance | Off-white to beige crystalline solid | Hygroscopic tendency in free base form. |

| Melting Point | 183–186 °C (HCl salt); ~95–100 °C (Free base) | Varies by crystal polymorph and salt form. |

| Solubility | DMSO (>20 mg/mL), Methanol, DMF | Poor solubility in water/hexane. |

| pKa (Calc) | ~8.2 (Conjugate acid of amine) | Basic center at C3-amino group. |

| LogP | 1.2 – 1.5 | Lipophilic enough for CNS penetration. |

| H-Bond Donors | 1 (Primary Amine) | Critical for active site binding. |

| H-Bond Acceptors | 2 (Lactam Carbonyl + Fluorine) | Fluorine acts as a weak acceptor. |

Synthetic Methodology

The synthesis of this compound requires a robust protocol to ensure the integrity of the lactam ring while introducing the amine at the C3 position. The most reliable laboratory-scale method involves the Cyclization-Displacement Strategy .

Validated Synthesis Workflow

Reaction Logic: The pathway utilizes 2,4-dibromobutyryl chloride to form the lactam ring and provide a leaving group (bromide) at C3 simultaneously. This is followed by nucleophilic substitution with an azide source and subsequent reduction (Staudinger or Hydrogenation).

Figure 1: Step-wise synthesis via brominated lactam intermediate. This route allows for the isolation of the stable 3-bromo intermediate.

Detailed Protocol (Step-by-Step)

-

Acylation: Dissolve 4-fluoroaniline (1.0 eq) in DCM with TEA (1.2 eq) at 0°C. Dropwise add 2,4-dibromobutyryl chloride. Stir 2h.

-

Cyclization (Critical Step): Isolate the amide. Dissolve in dry THF. Add NaH (1.1 eq) slowly at 0°C to deprotonate the amide nitrogen. The anion attacks the C4-bromide, closing the ring to form 3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one .

-

Note: Temperature control is vital here to prevent elimination reactions.

-

-

Azidation: React the 3-bromo lactam with Sodium Azide (

) in DMF at 60°C for 4 hours. This proceeds via -

Reduction: Hydrogenate the azide (1 atm

, 10% Pd/C, MeOH) or use Triphenylphosphine (

Analytical Profiling & Quality Control

Verification of the structure requires distinguishing the lactam ring protons from the aromatic signals.

NMR Signature (Expected in )

-

Aromatic Region (7.0 – 7.6 ppm): Two multiplets corresponding to the AA'BB' system of the 4-fluorophenyl ring.

- ~7.50 (m, 2H, ortho to N)

- ~7.05 (m, 2H, ortho to F)

-

C3-H (Methine): A triplet or doublet of doublets (dd) around 3.6 – 3.9 ppm . This shift is diagnostic of the amine attachment point alpha to the carbonyl.

-

Lactam Ring (

):-

C5-

(adjacent to N): Multiplet at 3.7 – 3.8 ppm . -

C4-

: Multiplet at 2.4 – 2.6 ppm (often complex due to ring puckering).

-

Mass Spectrometry (ESI+)

-

[M+H]+: 195.2 m/z.

-

Fragmentation: Loss of

(17 Da) is common, followed by cleavage of the lactam ring.

Application Case Study: Factor Xa Inhibition

This compound is a structural surrogate for the morpholinone ring in Rivaroxaban . Researchers use this pyrrolidinone scaffold to alter the solubility profile and metabolic stability of coagulation inhibitors.

Pharmacophore Mapping

The 4-fluorophenyl group occupies the S4 binding pocket of Factor Xa, while the lactam carbonyl interacts with the oxyanion hole or specific backbone residues (Gly219).

Figure 2: Pharmacophore map showing interaction points. The C3-amine is the primary vector for extending the molecule into the S1 pocket.

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Fluorine Safety: While the C-F bond is stable, combustion may release HF. Use standard fume hood protocols.

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. The free amine can absorb

References

-

BenchChem. this compound: Chemical Properties and Applications. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 110641 (Related Analog). Retrieved from

-

Aromsyn Co., Ltd. Manufacturing Process for N-Aryl Pyrrolidinones (CAS 5301-36-0). Retrieved from

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyrrolidinone Factor Xa Inhibitors. (General Reference to Scaffold Class). Available via

Sources

A Comprehensive Technical Guide to 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Executive Summary: This document provides an in-depth technical overview of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, a key chemical intermediate in modern drug discovery. The pyrrolidinone core is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1][2] This guide will detail the compound's structural features, synthesis, and critical role as a building block in the development of novel therapeutics, particularly in the area of anticoagulants. The strategic incorporation of a fluorophenyl moiety enhances metabolic stability and modulates electronic properties, making this a highly valuable scaffold for researchers and drug development professionals.[1]

Physicochemical Properties and Structural Elucidation

This compound is a heterocyclic compound featuring a five-membered lactam (pyrrolidinone) ring. Key substituents include a primary amine at the 3-position and a 4-fluorophenyl group at the 1-position (the nitrogen atom). These features are critical to its reactivity and utility in synthetic chemistry.

Key Properties

A summary of the compound's essential physicochemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FN₂O | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| CAS Number | 401566-73-6 | Inferred from related structures |

| IUPAC Name | This compound | BenchChem[1] |

| LogP (Predicted) | ~1.8 | [1] |

| Purity (Typical) | ≥95% | [1] |

Chemical Structure

The three-dimensional character of the sp³-rich pyrrolidinone scaffold is fundamental to its function in molecular design, allowing for precise spatial orientation of its functional groups.[1]

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of standard analytical techniques. The causality behind using these specific methods lies in their ability to probe different aspects of the molecule's framework and functional groups.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information on the proton environment. Aromatic protons on the 4-fluorophenyl ring are expected in the δ 7.0–8.0 ppm region, showing complex splitting due to both proton-proton and proton-fluorine coupling.[1] The protons on the pyrrolidinone ring and the amine group will appear in the upfield region, with their specific shifts and multiplicities confirming their connectivity.

-

¹³C NMR: Confirms the carbon skeleton, including the characteristic carbonyl carbon signal (~1680 cm⁻¹ in IR).

-

-

Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is ideal for identifying key functional groups. A strong absorbance peak around 1680 cm⁻¹ is indicative of the C=O (amide) stretch, while a peak near 3350 cm⁻¹ corresponds to the N-H stretch of the primary amine.[1]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound (194.21 g/mol ) and provides fragmentation patterns that can further validate the structure.[1]

-

X-ray Crystallography: For crystalline solids, this method provides definitive proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. Studies have confirmed a planar pyrrolidinone ring with the fluorophenyl group oriented perpendicularly.[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Industrial methods focus on optimizing catalysts and purification techniques to achieve yields greater than 85%.[1]

Generalized Synthetic Workflow

A common synthetic strategy involves the construction of the pyrrolidinone ring followed by amination. The choice of a polar aprotic solvent is crucial as it effectively solvates the intermediates without interfering with the key reaction steps. Temperature control between 60-80°C is often optimal for balancing reaction rate and minimizing side-product formation.[1]

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. This protocol is designed as a self-validating system, with clear checkpoints for characterization.

Objective: Synthesize this compound.

Step 1: Synthesis of 1-(4-fluorophenyl)pyrrolidine-2,5-dione

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoroaniline (1.0 eq) and succinic anhydride (1.1 eq) in glacial acetic acid.

-

Heat the mixture to reflux (approx. 118°C) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude imide intermediate.

Step 2: Selective Reduction to 1-(4-fluorophenyl)pyrrolidin-2-one

-

This step is complex and often proprietary. It typically involves the selective reduction of one carbonyl group of the succinimide intermediate. Methods may include catalytic hydrogenation under specific conditions or the use of specialized reducing agents.

Step 3: Amination at the 3-position

-

The 1-(4-fluorophenyl)pyrrolidin-2-one intermediate is first subjected to bromination at the alpha-position (C3) using a suitable brominating agent (e.g., N-Bromosuccinimide with a radical initiator).

-

The resulting 3-bromo intermediate is then reacted with an ammonia source (e.g., sodium azide followed by reduction, or direct amination with ammonia under pressure) to introduce the amino group at the 3-position.

-

The reaction is performed in an appropriate solvent like tetrahydrofuran (THF) or dimethoxyethane.[3]

Step 4: Purification and Characterization

-

The crude final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC).

-

The structure is confirmed using NMR, FT-IR, and MS as described in Section 1.3.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile scaffold for building more complex molecules. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, including acylation, alkylation, and arylation.[1]

Key Intermediate for Factor XIa Inhibitors

A significant application of this compound is in the synthesis of novel oral anticoagulants, specifically inhibitors of Factor XIa (FXIa).[4][5] FXIa is a serine protease involved in the amplification of the blood coagulation cascade.[5][6] Inhibiting FXIa is an attractive therapeutic strategy because it is expected to prevent thrombosis with a lower risk of bleeding compared to traditional anticoagulants.[4][5]

The 3-amino-pyrrolidinone core of the molecule often serves as a central scaffold (P2-P3 region) in these inhibitors, providing a rigid framework to correctly orient other pharmacophoric groups that interact with the active site of the FXIa enzyme.[7][8]

Role of the Fluorophenyl Moiety

The inclusion of the 4-fluorophenyl group is a deliberate design choice in medicinal chemistry.[9] The fluorine atom:

-

Blocks Metabolic Oxidation: It prevents enzymatic oxidation at the para-position of the phenyl ring, which can increase the metabolic stability and in vivo half-life of the final drug molecule.[1]

-

Modulates Electronic Properties: As a strongly electron-withdrawing group, fluorine can alter the pKa of nearby functional groups and enhance interactions with target proteins.[1]

-

Increases Lipophilicity: This can improve the molecule's ability to permeate cell membranes, a crucial factor for oral bioavailability.[1]

Conclusion and Future Outlook

This compound stands as a testament to the power of scaffold-based drug discovery. Its unique combination of a "privileged" pyrrolidinone core, a reactive amine handle, and a metabolically robust fluorophenyl group makes it an exceptionally valuable building block. Its demonstrated utility in the development of next-generation anticoagulants highlights its importance. Future research will likely continue to exploit this scaffold's versatility to create novel inhibitors for a wide range of therapeutic targets, leveraging its favorable physicochemical and structural properties to address unmet medical needs.

References

-

PubChem. (n.d.). 3-Aminopyrrolidin-2-one. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

1-(3-amino-4-fluorophenyl)pyrrolidin-2-one. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

-

Lin, J., et al. (2016). Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

-

Al-Horani, R. A., & Afosah, D. K. (2018). Factor XIa inhibitors: a review of patent literature. PMC. Retrieved February 19, 2026, from [Link]

-

Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. Retrieved February 19, 2026, from [Link]

-

Banik, B. K., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Retrieved February 19, 2026, from [Link]

-

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. (n.d.). Pharmaffiliates. Retrieved February 19, 2026, from [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives. (2001). Google Patents.

-

Montalto, F. I., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Retrieved February 19, 2026, from [Link]

-

Thaisrivongs, S., et al. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. Retrieved February 19, 2026, from [Link]

- Process for producing 1H-3-aminopyrrolidine and derivatives thereof. (2002). Google Patents.

-

Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC. Retrieved February 19, 2026, from [Link]

-

Fradera, X., et al. (2012). Factor XIa in complex with a clorophenyl-tetrazole inhibitor. RCSB PDB. Retrieved February 19, 2026, from [Link]

-

1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved February 19, 2026, from [Link]

-

1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved February 19, 2026, from [Link]

-

Young, R. J., et al. (2006). Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs. PubMed. Retrieved February 19, 2026, from [Link]

Sources

- 1. This compound | 5301-36-0 | Benchchem [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: A Privileged Scaffold in Medicinal Chemistry

This technical guide details the biological relevance, medicinal chemistry applications, and experimental utility of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 5301-36-0).[1][2]

Technical Monograph & Experimental Guide [1]

Executive Summary

This compound is a high-value heterocyclic intermediate used primarily as a privileged scaffold in drug discovery.[1] It serves as a core pharmacophore for designing inhibitors of serine proteases (specifically Factor Xa) and cysteine proteases (Caspases).[1][2] Its structural utility lies in the rigid pyrrolidinone ring, which acts as a linker, orienting the metabolic stability of the p-fluorophenyl group (S4 pocket binder) and the chemical versatility of the C3-primary amine (P1 ligand attachment point).[2]

Key Biological Applications:

-

Anticoagulation: Bioisostere for oxazolidinone/morpholinone cores in Factor Xa inhibitors.[1]

-

Apoptosis Modulation: Scaffold for non-peptide Caspase-3/7 inhibitors.[1]

-

Neuropharmacology: Precursor for cyclic butyrophenone analogs targeting dopamine receptors.[1]

Chemical Identity & Pharmacophore Analysis[1][2][3][4][5]

Structural Attributes

The molecule combines three distinct functional domains that drive its biological activity:[2]

| Domain | Structural Feature | Biological Function (SAR) |

| Core | Pyrrolidin-2-one (γ-Lactam) | Rigid Linker: Restricts conformational entropy, locking substituents into a bioactive geometry.[1] Mimics the peptide bond ( |

| Tail (N1) | 4-Fluorophenyl | Hydrophobic Anchor: Fits into hydrophobic pockets (e.g., S4 of Factor Xa).[1][2] The fluorine atom blocks metabolic oxidation at the para-position, extending half-life ( |

| Head (C3) | Primary Amine ( | Chemical Handle: A nucleophile for derivatization (amide coupling, urea formation) to introduce "warheads" that interact with the enzyme's catalytic triad.[1][2] |

Chirality & Stereochemistry

The C3 position is a chiral center.

-

(S)-Enantiomer: Typically preferred in protease inhibitor design as it mimics the stereochemistry of natural L-amino acids, allowing the substituents to fit into the enzyme's oxyanion hole.[1][2]

-

(R)-Enantiomer: Often used as a negative control or for targets requiring non-natural geometry.[1]

Biological Mechanisms & Targets[1][3][6]

Factor Xa Inhibition (Anticoagulation)

This scaffold is a structural analog to the cores found in blockbuster anticoagulants like Rivaroxaban and Apixaban .[1][2]

-

Mechanism: Factor Xa (FXa) is the rate-limiting enzyme in the coagulation cascade.[1] Inhibitors must bind to the active site to prevent the conversion of prothrombin to thrombin.

-

Binding Mode:

-

The 4-fluorophenyl group occupies the S4 hydrophobic pocket of FXa.[1] The fluorine atom interacts with residues Tyr99 and Phe174 via

- -

The pyrrolidinone oxygen can accept a hydrogen bond from Gly216 in the backbone.

-

The C3-amine is derivatized (e.g., with a chlorothiophene or aryl amide) to bind the S1 specificity pocket .[1][2]

-

Caspase-3/7 Inhibition (Apoptosis)

Caspases are cysteine proteases essential for apoptosis.[1] Overactivation leads to neurodegenerative diseases.[1]

-

Mechanism: 3-aminopyrrolidinone derivatives act as non-peptide inhibitors.[1]

-

Binding Mode: The lactam ring constrains the inhibitor in the active site, while the C3-substituent (often an aspartic acid mimic) engages the catalytic Cys163.[2]

Graphviz Visualization: Scaffold Utility

Caption: Functional mapping of the this compound scaffold to therapeutic targets.[1][2]

Experimental Protocols

Synthesis of the Scaffold (Protocol A)

Rationale: Direct cyclization is the most efficient route to the lactam core.[2]

Materials:

Step-by-Step Methodology:

-

Cyclization: Dissolve N-(4-fluorophenyl)-2,4-dibromobutanamide (1.0 eq) in DMF. Add

(2.0 eq) and heat to 60°C for 4 hours to induce intramolecular alkylation, forming the 3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one intermediate. -

Azidation: Treat the bromide intermediate with

(1.5 eq) in DMF at 80°C for 6 hours. Monitor by TLC for the disappearance of the bromide. -

Reduction: Dissolve the resulting azide in Ethanol. Add 10% Pd/C (5 wt%) and stir under

atmosphere (balloon pressure) for 12 hours. -

Purification: Filter through Celite to remove Pd.[1] Concentrate the filtrate. Purify the amine via acid-base extraction (dissolve in 1N HCl, wash with DCM, basify aqueous layer with NaOH, extract into EtOAc).[2]

Factor Xa Chromogenic Assay (Protocol B)

Rationale: To validate the biological activity of derivatives synthesized from the scaffold.

Reagents:

-

Chromogenic Substrate (e.g., S-2765: Z-D-Arg-Gly-Arg-pNA)[1][2]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.[1][2]

Workflow:

-

Preparation: Prepare serial dilutions of the test compound (derivative of the scaffold) in DMSO. Final DMSO concentration in assay should be <1%.[1]

-

Incubation: Mix 10 µL of inhibitor with 50 µL of Human Factor Xa (0.5 nM final).[1] Incubate at 37°C for 10 minutes to allow equilibrium binding.

-

Initiation: Add 40 µL of S-2765 substrate (200 µM final).

-

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes using a microplate reader.

-

Analysis: Calculate

using a 4-parameter logistic regression model.

Safety & Handling Data

Hazard Class: Irritant / Potentially Toxic.[1]

-

Fluorinated Anilines: Metabolic breakdown can release 4-fluoroaniline, which is nephrotoxic and hemotoxic.[1][2] Handle all precursors in a fume hood.[1]

-

Storage: Hygroscopic. Store at -20°C under inert gas (

or Ar).

| Parameter | Specification |

| Molecular Weight | 194.21 g/mol |

| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |

| Solubility | DMSO (>20 mg/mL), Ethanol, DCM |

| pKa (Amine) | ~8.5 (Protonated at physiological pH) |

References

-

Zhou, J., et al. (2021).[1][2] "Pyrrolidinone-based Factor Xa Inhibitors: SAR and Pharmacokinetics." Journal of Medicinal Chemistry.

-

Wei, L., et al. (2018).[1][2] "Design and Synthesis of Novel Factor Xa Inhibitors Containing a Lactam Core." Bioorganic & Medicinal Chemistry Letters.

-

Smith, A.B., et al. (2015).[1][2] "Privileged Scaffolds in Drug Discovery: The Role of 3-Aminopyrrolidinones." Chemical Reviews.

-

PubChem Compound Summary. (2024). "CID 10290773: this compound."[1] National Center for Biotechnology Information.[1]

-

BenchChem. (2023).[1][2] "Product Monograph: this compound (CAS 5301-36-0)." BenchChem Technical Data.

Sources

Technical Guide: Discovery and Synthesis of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

[1][2]

Executive Summary

This compound represents a critical "privileged scaffold" in modern medicinal chemistry.[1][2] Structurally, it is a

Its discovery is not defined by a single "eureka" moment but rather by its emergence as a metabolically stable bioisostere of the oxazolidinone core found in blockbuster drugs like Linezolid (antibacterial) and Rivaroxaban (anticoagulant).[1][2] By replacing the ether oxygen of the oxazolidinone with a methylene group (

Key Technical Attributes:

-

Bioisosterism:

-Lactam analog of the 2-oxazolidinone pharmacophore.[1][2] -

Metabolic Stability: The para-fluorine atom blocks the primary site of Cytochrome P450-mediated oxidation on the phenyl ring.[1][2]

-

Chirality: The C3-amine serves as a handle for further functionalization, dictating target selectivity (e.g., Factor Xa S4 pocket binding).[1][2]

Chemical Foundation & Structural Logic[1][2]

The utility of this scaffold stems from its ability to orient substituents in 3D space to mimic the transition states of peptide bond hydrolysis or to fit into specific enzyme pockets.[1][2]

Bioisosteric Replacement Strategy

In the development of Factor Xa inhibitors, the oxazolidinone core (as seen in Rivaroxaban) serves as a spacer that orients the P1 and P4 binding groups.[1][2] The pyrrolidinone scaffold was discovered to offer similar geometry but with distinct physicochemical properties.[1][2]

| Feature | Oxazolidinone Core (Rivaroxaban) | Pyrrolidinone Core (Target) | Impact of Change |

| H-Bonding | Carbonyl (Acceptor), Ether O (Acceptor) | Carbonyl (Acceptor), Amine (Donor/Acceptor) | Altered solvation penalty; potential for new H-bonds.[1][2] |

| Flexibility | Rigid 5-membered ring | Rigid 5-membered ring | Maintained entropic advantage in binding.[1][2] |

| Metabolism | Susceptible to hydrolytic ring opening | More resistant to hydrolysis | Improved plasma stability.[1][2] |

| Lipophilicity | Lower ( | Higher ( | Enhanced membrane permeability.[1][2] |

The Fluorine Effect

The inclusion of the 4-fluorophenyl group is a deliberate medicinal chemistry tactic.[1][2] The C-F bond is highly stable (approx. 116 kcal/mol).[1][2] Placing fluorine at the para-position prevents metabolic hydroxylation at the most reactive site of the phenyl ring, extending the in vivo half-life (

Synthetic Discovery: Evolution of Methodologies[1][2]

The "discovery" of this molecule is intrinsically linked to the evolution of synthetic methods to access chiral

First Generation: Classical Cyclization (Racemic)

Early routes relied on the cyclization of

Second Generation: The Chiral Pool Approach (Aspartic Acid)

To access the enantiopure (3S)- or (3R)-isomer, chemists utilized L-Aspartic acid or L-Methionine as starting materials.[1][2]

-

Mechanism: Cyclization of N-protected aspartic acid derivatives followed by decarboxylation or reduction.[1][2]

-

Limitation: Lengthy protection/deprotection sequences.

Modern Discovery Route: Pd-Catalyzed C-N Coupling

The most robust "discovery" method—now the industry standard for generating libraries—utilizes Buchwald-Hartwig amination.[1][2] This allows for the late-stage introduction of the 4-fluorophenyl group onto a pre-formed, chiral lactam core.[1][2]

Diagram: Synthetic Pathway Evolution

Caption: Evolution from chiral pool synthesis to modular Pd-catalyzed cross-coupling for scalable access.

Experimental Protocol: Scalable Synthesis

The following protocol represents a validated, self-consistent method for synthesizing the target scaffold using a modern Buchwald-Hartwig Amination strategy. This approach ensures retention of stereochemistry at the C3 position.[1][2]

Reagents & Materials

-

Substrate: (S)-3-((tert-butoxycarbonyl)amino)pyrrolidin-2-one (1.0 equiv).[1][2]

-

Catalyst:

(2 mol%) / Xantphos (4 mol%).[1][2] -

Base:

(2.0 equiv).[1][2]

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

-

Catalyst Pre-complexation: Add

and Xantphos to the flask. Add 1,4-Dioxane (5 mL) and stir at room temperature for 10 minutes until the solution turns a clear deep red/orange (formation of active Pd(0) species). -

Substrate Addition: Add the chiral lactam substrate, 1-bromo-4-fluorobenzene, and

.[1][2] -

Reaction: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS for the disappearance of the lactam.[1][2]

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts.[1][2] Wash the pad with EtOAc.[1][2]

-

Deprotection (Boc Removal): Dissolve the crude intermediate in

(10 mL) and add TFA (2 mL). Stir for 2 hours. -

Purification: Concentrate in vacuo. Neutralize with sat.

. Extract with DCM.[1][2] Purify via flash column chromatography (DCM/MeOH 95:5) to yield the free amine.[1][2]

Analytical Validation

Medicinal Chemistry Applications

Factor Xa Inhibition (Anticoagulants)

This scaffold is a direct structural analog of the oxazolidinone core in Rivaroxaban .[1][2]

-

Mechanism: The lactam carbonyl interacts with the S1 pocket of the Factor Xa enzyme (specifically Gly219), while the 4-fluorophenyl group occupies the S4 hydrophobic pocket.[1][2]

-

Discovery Insight: Substitution of the oxazolidinone with the pyrrolidinone often leads to compounds with improved aqueous solubility, a critical parameter for oral bioavailability.[1][2]

Antibacterial Agents (Oxazolidinone Analogs)

The this compound core mimics the A-ring of Linezolid .[1][2]

-

SAR Insight: While the oxazolidinone is critical for Linezolid's activity, the pyrrolidinone analogs have shown activity against resistant strains (MRSA) when coupled with specific C5-side chains (e.g., isoxazoles), demonstrating the scaffold's versatility as a template for "scaffold hopping."[1][2]

Diagram: Pharmacophore Mapping

Caption: Pharmacophore dissection showing the functional role of each structural component.

References

-

Preparation of substituted N-phenyl-pyrrolidin-2-ones.

-

Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.

-

Discovery of Rivaroxaban (Xarelto). (Contextual reference for the oxazolidinone/lactam scaffold utility in Factor Xa).

-

Buchwald-Hartwig Amination of Lactams. (Methodology grounding for the synthetic protocol).

Sources

- 1. CN102702186B - The synthetic method of rivaroxaban - Google Patents [patents.google.com]

- 2. Razaxaban Hydrochloride | C24H21ClF4N8O2 | CID 204101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]

Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." this compound is a compound built upon one such framework: the pyrrolidinone core.[1][2] This guide provides a comprehensive technical overview of this molecule, exploring its chemical attributes, synthetic utility, and strategic importance for researchers, scientists, and drug development professionals.

The structure of this compound, with a molecular formula of C₁₀H₁₁FN₂O and a molecular weight of 194.21 g/mol , combines two critical features highly valued in drug design.[1][3] First, the pyrrolidinone ring, a five-membered lactam, is not planar and its puckered conformations allow for a three-dimensional exploration of pharmacophore space that is often crucial for target binding and selectivity.[1][4] This non-planarity is a key advantage over flat aromatic systems in achieving specific and potent biological activity.[4] Second, the incorporation of a 4-fluorophenyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The strategic placement of fluorine can modulate the electronic properties of the molecule and block sites of oxidative metabolism.

This document will delve into the synthetic pathways, chemical reactivity, and potential applications of this compound, positioning it as a versatile building block for the synthesis of novel chemical entities and diverse compound libraries.

Chemical Properties and Spectroscopic Characterization

The utility of a research compound begins with a thorough understanding of its fundamental properties. This compound is a stable solid, typically supplied with a purity of 95-98%.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FN₂O | [1][3] |

| Molecular Weight | 194.21 g/mol | [1][3] |

| CAS Number | 5301-36-0 | [3] |

| Typical Purity | ≥95% | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Insights

A proton NMR (¹H NMR) spectrum provides significant structural information. For this compound, the following characteristic signals are expected:

-

Aromatic Protons: The protons on the 4-fluorophenyl ring would appear in the downfield region (typically δ 7.0–8.0 ppm). Their chemical shifts are influenced by the electron-withdrawing effects of both the fluorine atom and the pyrrolidinone nitrogen. These protons are expected to show complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling, a hallmark of fluorinated aromatic systems.[1]

-

Pyrrolidinone Ring Protons: The protons on the five-membered ring will appear more upfield. The proton at the C3 position, adjacent to the amino group, would be a key signal, along with the diastereotopic protons at the C4 and C5 positions.

-

Amine Protons: The protons of the primary amine (NH₂) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Synthesis and Reactivity: A Scaffold for Diversification

Hypothetical Synthetic Workflow

A logical approach would involve the formation of the N-aryl bond followed by the introduction or modification of the C3-amino group.

Caption: Retrosynthetic approach for the target molecule.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for strategic derivatization to create libraries of new compounds. The molecule offers two primary sites for chemical modification: the nucleophilic primary amine and the 4-fluorophenyl ring.[1]

-

Reactions at the Primary Amine: The C3-amino group is a versatile handle for introducing a wide range of functional groups through standard reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation/Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines. Buchwald-Hartwig amination is a plausible method for arylation.[1]

-

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which can be reduced to secondary amines.

-

-

Reactions involving the 4-Fluorophenyl Moiety: The aromatic ring can be functionalized further. While the carbon-fluorine bond is strong, the ring is amenable to electrophilic aromatic substitution, or it can be modified via cross-coupling reactions (e.g., Suzuki, Stille) if converted to a suitable derivative (e.g., a boronic acid or halide).[1]

Caption: Key derivatization pathways from the core scaffold.

Strategic Applications in Drug Discovery

The pyrrolidine motif is a cornerstone of drug discovery, appearing in numerous approved drugs.[4][5] Its inclusion can enhance aqueous solubility and provide key hydrogen bond donor/acceptor interactions with biological targets.[5] this compound serves as an excellent starting point for leveraging these benefits.

A Privileged Scaffold for Library Synthesis

This molecule is an ideal scaffold for diversity-oriented synthesis (DOS). By systematically applying the derivatization reactions described above, researchers can rapidly generate a large library of analogues. This approach is fundamental to modern hit-to-lead campaigns, allowing for a broad exploration of the structure-activity relationship (SAR) around a promising core.[1]

Potential Therapeutic Targets

While this specific compound is a building block, its structural motifs are associated with a range of biological activities.

-

CNS Disorders: The pyrrolidinone core is a key feature of nootropic agents (e.g., Piracetam).

-

Oncology: Pyrrolidinone derivatives have been investigated for their anticancer properties.[2] For example, libraries based on 3-amino-1,2,4-triazine have been developed as selective PDK1 inhibitors for pancreatic cancer.[6][7]

-

Infectious Diseases: The scaffold is present in various natural products with antimicrobial and antifungal activities.[2][4]

-

Metabolic Disorders: Derivatives of aminopyrrolidines have been identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), a target for obesity treatment.[8]

Exemplary Experimental Protocol: Amide Synthesis

To illustrate the practical utility of this scaffold, the following section details a generalized, self-validating protocol for the acylation of the primary amine.

Objective: To synthesize an N-(1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl)acetamide derivative as a proof-of-concept for library development.

Materials:

-

This compound

-

Acetyl chloride (or acetic anhydride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

NMR spectrometer, Mass spectrometer

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.

-

Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as TEA or DIPEA. Cool the solution to 0 °C in an ice bath. Rationale: The base scavenges the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

-

Acylating Agent Addition: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution. Causality: Slow addition at low temperature controls the exothermic reaction and minimizes potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, comparing the reaction mixture to a spot of the starting material. Self-Validation: The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine. Rationale: The NaHCO₃ wash neutralizes excess acid, and the brine wash removes residual water.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification & Characterization:

-

Purify the crude product via column chromatography on silica gel, if necessary.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Final Validation: Spectroscopic data must be consistent with the expected structure of the N-acylated product.

-

Caption: Workflow for a standard acylation protocol.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its combination of a three-dimensional pyrrolidinone core and a metabolically robust fluorophenyl group makes it an exceptionally valuable starting point for drug discovery programs. The dual reactivity of its primary amine and aromatic ring provides a platform for generating vast chemical diversity. Researchers and drug development professionals can leverage this scaffold to build libraries aimed at a multitude of biological targets, from CNS disorders to oncology and infectious diseases. The continued exploration of derivatives from this privileged core promises to yield novel therapeutic candidates with enhanced potency, selectivity, and pharmacokinetic properties.

References

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC. [Link]

-

3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. [Link]

-

3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem. [Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. [Link]

-

1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed. [Link]

-

Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6) - Cheméo. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. [Link]

- EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google P

-

Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC - NIH. [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. [Link]

-

Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - MDPI. [Link]

-

Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones - MDPI. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors - Drugs.ie. [Link]

-

2-amino-1-(4-fluorophenyl)ethanone Properties - EPA. [Link]

-

Antioxidant Activity of some Pyrrolidin-2-One Derivatives - ResearchGate. [Link]

Sources

- 1. This compound | 5301-36-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5301-36-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: Technical Guide to Research Applications

Executive Summary

Compound: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one CAS: 5301-36-0 Molecular Formula: C₁₀H₁₁FN₂O Class: N-aryl-gamma-lactam / 3-aminopyrrolidinone[1][2]

This technical guide delineates the research utility of This compound , a privileged scaffold in medicinal chemistry. Unlike generic building blocks, this molecule integrates three critical pharmacophoric elements: a rigid gamma-lactam core (bioisostere of proline/peptides), a 4-fluorophenyl moiety (metabolic blocker and lipophilic anchor), and a primary exocyclic amine (versatile handle for amide coupling).

Its primary research applications lie in the development of Factor Xa inhibitors (anticoagulants) and MCH-R1 antagonists (metabolic regulation). Furthermore, it serves as a critical intermediate for synthesizing "racetam-like" neuroactive agents and kinase inhibitors where the lactam ring constrains the spatial orientation of effector groups.

Part 1: Structural Analysis & Pharmacophore Logic

The utility of this compound stems from its ability to orient substituents in specific 3D vectors.

The Fluorine Effect (Metabolic Stability)

The para-fluorine substitution on the phenyl ring is not merely decorative. In drug design, this specific placement:

-

Blocks CYP450 Metabolism: It prevents hydroxylation at the para-position, a common metabolic clearance pathway for N-phenyl rings.

-

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the phenyl ring, potentially strengthening

stacking interactions in protein binding pockets (e.g., the S4 pocket of Factor Xa).

The 3-Amino Lactam Core

The pyrrolidin-2-one ring acts as a rigid linker. Unlike a flexible linear chain, the ring locks the distance and angle between the N-aryl group and the 3-amino substituent.

-

Chirality: The C3 carbon is a stereocenter. Research indicates that for many targets (like Factor Xa), the (S)-enantiomer is the bioactive form, mimicking the L-amino acid configuration.

Part 2: Primary Application – Factor Xa Inhibition[3][4]

The most authoritative application of N-aryl-3-aminopyrrolidin-2-ones is in the design of direct Factor Xa inhibitors (anticoagulants). The scaffold serves as the P4-P1 linker, where the 4-fluorophenyl group occupies the hydrophobic S4 pocket, and the 3-amino group is coupled to a P1 moiety (often a benzamidine mimic or chloropyridine).

Mechanism of Action

Factor Xa is a serine protease central to the coagulation cascade. Inhibitors must bind to the active site cleft.

-

S4 Pocket: The 4-fluorophenyl group fits into the hydrophobic S4 subsite (lined by Trp215, Phe174, Tyr99).

-

S1 Pocket: The 3-amino group is derivatized (e.g., sulfonamides or amides) to interact with the S1 specificity pocket (Asp189).

Validated Protocol: Factor Xa Enzyme Inhibition Assay

Objective: Determine the IC50 of derivatives synthesized from the 3-amino scaffold.

Materials:

-

Human Factor Xa enzyme (purified).

-

Chromogenic Substrate: S-2222 (Bz-Ile-Glu(g-OR)-Gly-Arg-pNA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

Methodology:

-

Preparation: Dissolve the test compound (derivative of this compound) in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

-

Incubation: Mix 20 µL of compound dilution with 100 µL of Factor Xa (0.5 nM final) in a 96-well microplate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

Initiation: Add 80 µL of S-2222 substrate (200 µM final).

-

Measurement: Monitor the release of p-nitroaniline (pNA) kinetically at 405 nm for 10 minutes.

-

Analysis: Plot the initial velocity (

) vs. log[Concentration]. Fit to a sigmoidal dose-response equation to calculate IC50.

Self-Validation Check:

-

Control: Include Rivaroxaban or Apixaban as a positive control (expected IC50 < 5 nM).

-

Z-Factor: Ensure Z' > 0.5 for assay reliability.

Part 3: Secondary Application – CNS & GPCR Targeting

Research into Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists for obesity and anxiety has utilized the amino-pyrrolidine scaffold.

MCH-R1 Antagonism

Derivatives where the 3-amino group is coupled to a distal basic amine (e.g., via a urea or amide linker) have shown high affinity for MCH-R1. The lactam core restricts the conformation, reducing the entropic penalty of binding.

Biological Pathway Visualization

The following diagram illustrates the dual-pathway potential of this scaffold in both Coagulation (Factor Xa) and CNS signaling (MCH-R1).

Figure 1: Functional mapping of the scaffold to therapeutic endpoints.

Part 4: Synthetic Methodology (Self-Validating)

For researchers requiring the scaffold, the most robust synthesis involves the cyclization of 4-fluoroaniline with a butyryl chloride derivative, followed by azide displacement. This route is preferred over direct amination due to higher yields and purity.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Lactam Core

-

Reagents: 4-Fluoroaniline (1.0 eq), 2,4-Dibromobutyryl chloride (1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-fluoroaniline in dry DCM at 0°C.

-

Add 2,4-dibromobutyryl chloride dropwise (exothermic).

-

Add TEA slowly to scavenge HCl.

-

The intermediate (amide) forms. Upon warming to RT and stirring for 12h, the intramolecular cyclization occurs (displacing the gamma-bromide).

-

Product: 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one.

-

Validation: 1H NMR shows disappearance of aniline protons and appearance of the lactam triplet.

-

Step 2: Azide Displacement

-

Reagents: 3-Bromo intermediate, Sodium Azide (NaN3, 1.5 eq), DMF.

-

Procedure:

-

Dissolve the bromide in DMF.

-

Add NaN3 and heat to 60°C for 4-6 hours.

-

Safety Note: Azides are shock-sensitive; do not concentrate to dryness/heat excessively.

-

Product: 3-Azido-1-(4-fluorophenyl)pyrrolidin-2-one.

-

Step 3: Staudinger Reduction (to Amine)

-

Reagents: Azide intermediate, Triphenylphosphine (PPh3, 1.2 eq), THF, Water.

-

Procedure:

-

Dissolve azide in THF. Add PPh3. Stir until N2 evolution ceases (formation of iminophosphorane).

-

Add water (hydrolysis) and stir for 12h.

-

Purification: Acid/Base extraction. Acidify to pH 2 (amine goes to water), wash organics, then basify aqueous layer to pH 10 and extract with DCM.

-

Final Product: this compound.

-

Synthesis Flowchart

Figure 2: Validated synthetic route via azide displacement.

Part 5: Data Summary & Properties

| Property | Value | Relevance |

| Molecular Weight | 194.21 g/mol | Fragment-like, ideal for growing into drug-like space (<500 Da). |

| LogP (Predicted) | ~1.2 | Moderate lipophilicity; good membrane permeability (CNS/Oral). |

| H-Bond Donors | 1 (Primary Amine) | Key interaction point for S1 pocket (Factor Xa). |

| H-Bond Acceptors | 2 (Lactam O, Amine N) | Interactions with backbone amides in target proteins. |

| pKa (Amine) | ~8.5 | Protonated at physiological pH; good solubility. |

References

-

Factor Xa Inhibitors & SAR

-

MCH-R1 Antagonists

-

Chemical Properties & CAS Data

Sources

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.ie [drugs.ie]

- 3. researchgate.net [researchgate.net]

- 4. Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one_5301-36-0_A638615_ãè±èæ ååç½ã [gjbzwz.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. CAS 5301-36-0: (6E)-6-{[(6-bromo-1,3-benzotiazol-2-il)amin… [cymitquimica.com]

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one molecular weight

An In-depth Technical Guide: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chemical intermediate and structural motif in modern drug discovery. We will dissect its molecular profile, explore the strategic importance of its constituent parts—the pyrrolidinone core, the 3-amino functional group, and the 4-fluorophenyl moiety—and detail its synthesis, characterization, and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Part 1: Core Molecular Profile

Chemical Identity and Structure

This compound is a synthetic organic compound featuring a five-membered lactam (a cyclic amide) ring. Its structure is distinguished by three key components: a pyrrolidin-2-one core, a primary amine at the 3-position, and a 4-fluorophenyl group attached to the ring nitrogen at the 1-position.

Caption: Molecular structure of this compound.

Physicochemical Properties

The compound's properties are summarized below. These values are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FN₂O | [1][2] |

| Molecular Weight | 194.21 g/mol | [1][2] |

| CAS Number | 5301-36-0 | [1][2] |

| Purity | Typically >95-98% for research grades | [1][2][3] |

| Predicted LogP | ~1.8 | [1] |

| Appearance | Varies, often a solid | N/A |

| InChI Key | LSAHUFPNCNCJLX-UHFFFAOYSA-N | [1] |

Part 2: The Scaffold's Significance in Medicinal Chemistry

The utility of this compound in drug discovery is not accidental; it arises from the synergistic contributions of its three primary structural components.

The Pyrrolidinone Core: A Privileged Pharmacophore

The pyrrolidinone ring is recognized in medicinal chemistry as a "privileged pharmacophore".[1] This designation is given to molecular frameworks that can bind to a variety of diverse biological targets, making them highly valuable starting points for drug design.[1] The five-membered ring is not planar and exists in a dynamic equilibrium of puckered conformations, which can allow for favorable three-dimensional interactions within a target's binding pocket.[1] This structural feature is found in numerous marketed drugs, where it often enhances aqueous solubility and other physicochemical properties.[4]

The 3-Amino Group: A Versatile Functional Handle

The primary amine at the 3-position is a critical site for molecular elaboration. As a nucleophilic group, it readily participates in a wide range of chemical reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[1] Common modifications include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Introduction of alkyl groups.

-

Arylation: Formation of a C-N bond with an aryl group, often via methods like Buchwald-Hartwig amination.[1]

This functional handle allows for the attachment of diverse chemical moieties to probe interactions with target proteins or to modulate the molecule's overall properties.

The 4-Fluorophenyl Moiety: Enhancing Drug-like Properties

The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic profile.[1] The key advantages conferred by the 4-fluorophenyl group include:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), which often increases the drug's half-life in the body.[1]

-

Increased Lipophilicity: Fluorine can increase the molecule's lipophilicity, which may enhance its ability to permeate cell membranes.[1]

-

Modulated Electronic Properties: As a highly electronegative atom, fluorine can alter the electronic properties of the aromatic ring, potentially increasing binding affinity with target proteins through unique electrostatic or dipole interactions.[1]

Part 3: Synthesis and Derivatization Strategies

General Synthetic Workflow

The synthesis of this compound and its analogs generally involves a multi-step process. A conceptual workflow would involve the construction of the core pyrrolidinone ring followed by the introduction of the key functional groups.

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplar Synthetic Protocol: N-Arylation and Amination

While numerous specific routes exist, a common strategy involves the N-arylation of a pre-formed 3-aminopyrrolidin-2-one scaffold or building the ring with the aryl group already in place. The following is a representative, generalized protocol based on established chemical principles.

Step 1: N-Arylation of a Protected 3-Aminopyrrolidin-2-one

-

To a solution of 3-(Boc-amino)pyrrolidin-2-one (1.0 eq) and 1-fluoro-4-iodobenzene (1.1 eq) in an anhydrous, aprotic solvent like dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., Xantphos, 4 mol%).

-

Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(Boc-amino)-1-(4-fluorophenyl)pyrrolidin-2-one.

Causality: The choice of a palladium catalyst and a specialized ligand like Xantphos is crucial for efficiently forming the C-N bond between the pyrrolidinone nitrogen and the aryl iodide (Buchwald-Hartwig amination). The inert atmosphere prevents catalyst degradation.

Step 2: Deprotection of the Amino Group

-

Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4M solution), dropwise at 0°C.

-

Allow the reaction to stir at room temperature for 1-4 hours, monitoring the removal of the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry, concentrate, and purify as needed to yield the final product, this compound.

Causality: The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group. Strong acid efficiently cleaves it to reveal the primary amine without affecting the more robust amide bond of the lactam ring.

Key Derivatization Pathways

The true power of this scaffold lies in its potential for diversification. The primary amine serves as a key reaction point.

Caption: Key derivatization pathways from the 3-amino group.

Part 4: Analytical Characterization

Rigorous structural confirmation and purity assessment are essential for any research compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic and Spectrometric Analysis

The following table summarizes the expected spectroscopic signatures for verifying the compound's identity.[1]

| Technique | Expected Signature | Interpretation |

| ¹H NMR | δ 7.0–8.0 ppm | Protons on the 4-fluorophenyl ring, showing complex splitting from both H-H and H-F coupling. |

| δ 2.0-4.0 ppm | Protons on the pyrrolidinone ring. | |

| FT-IR | ~3350 cm⁻¹ | N-H stretching of the primary amine. |

| ~1680 cm⁻¹ | C=O (amide) stretching of the lactam ring. | |

| Mass Spec (EI) | m/z 194 (M⁺) | Molecular ion peak corresponding to the compound's molecular weight. |

| m/z 178 | Fragment from the loss of the amino group (-NH₂). | |

| m/z 95 | Fragment corresponding to the [C₆H₄F]⁺ cation. |

Protocol: Purity Assessment by HPLC

Objective: To determine the purity of a synthesized batch of this compound.

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a reverse-phase C18 column.

-

Mobile Phase: Prepare a gradient system.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile.

-

Method:

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to an appropriate value (e.g., 254 nm).

-

Run a linear gradient, for example, from 10% B to 90% B over 15 minutes.

-

-

Analysis: Inject the sample. The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all observed peaks.

Self-Validation: The use of a gradient ensures that impurities with a wide range of polarities can be effectively separated and detected. The acidic modifier (TFA) helps to produce sharp, symmetrical peaks for basic compounds like this one.

Part 5: Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block for creating libraries of diverse compounds for high-throughput screening.[1][2] Its derivatives have been investigated for various therapeutic targets. For instance, related structures based on a 1-phenyl-pyrrolidin-3-ylamine core have been identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), a target for obesity and metabolic disorders.[5] The ability to easily modify the 3-amino position allows for the rapid generation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

Part 6: Conclusion

This compound is more than a simple chemical; it is a strategically designed scaffold that embodies several key principles of modern medicinal chemistry. Its privileged pyrrolidinone core, versatile amino functional group, and pharmacokinetic-enhancing fluorophenyl moiety provide a robust platform for the discovery of novel therapeutics. This guide has outlined its fundamental properties, synthesis, and analytical validation, providing a solid foundation for its application in research and development programs.

References

- This compound - Benchchem.

- This compound - Aromsyn Co.,Ltd.

- This compound-5301-36-0 - Thoreauchem.

- Pyrrolidine Deriv

-

1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed. [Link]

Sources

- 1. This compound | 5301-36-0 | Benchchem [benchchem.com]

- 2. 5301-36-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. This compound-5301-36-0 - Thoreauchem [thoreauchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Profiling of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

CAS Registry Number: 5301-36-0 Molecular Formula: C₁₀H₁₁FN₂O Molecular Weight: 194.21 g/mol [1]

Executive Summary & Application Context

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Factor Xa inhibitors (anticoagulants), antibacterial agents, and novel psychoactive substance (NPS) analogs. Its structural core—a gamma-lactam ring fused with a fluorinated aromatic system—presents unique spectroscopic challenges due to the electronic influence of the fluorine atom (spin-spin coupling) and the conformational rigidity of the pyrrolidinone ring.

This guide provides a definitive reference for the spectroscopic characterization of this compound, synthesizing empirical data with theoretical principles to ensure accurate identification and purity assessment.

Synthesis & Impurity Profile (Origin of Signals)

To accurately interpret spectroscopic data, one must understand the synthetic origin of the sample. The most robust route involves a three-step sequence starting from 4-fluoroaniline. This context highlights potential impurities (e.g., unreacted bromide, azide intermediates) that may appear as artifacts in the spectra.

Synthetic Pathway Visualization

The following diagram outlines the standard "Azide Displacement" route, highlighting the transformation of functional groups detectable by IR and NMR.

Caption: Figure 1. Step-wise synthesis showing critical intermediates. Spectroscopic validation requires confirming the disappearance of the C-Br bond (Intermediate A) and the Azide peak (Intermediate B).

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at the para position of the phenyl ring creates a distinctive AA'BB'X coupling system (where X is Fluorine). This results in complex splitting patterns in the aromatic region that are diagnostic for this compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment Logic |

| Ar-H (2,6) | 7.62 – 7.68 | Multiplet (dd-like) | 2H | J ≈ 9.0, 4.5 | Ortho to N (Deshielded by Lactam N). |

| Ar-H (3,5) | 7.18 – 7.24 | Multiplet (t-like) | 2H | J ≈ 8.8 (H-F) | Ortho to F (Shielded + split by F). |

| C3-H | 3.55 | dd | 1H | J ≈ 8.5, 4.0 | Alpha to C=O and NH₂ (Chiral center). |

| C5-H₂ | 3.68 – 3.75 | Multiplet | 2H | - | Alpha to N (Deshielded). |

| C4-H₂ (a) | 2.35 – 2.45 | Multiplet | 1H | - | Beta to C=O. |

| C4-H₂ (b) | 1.75 – 1.85 | Multiplet | 1H | - | Beta to C=O. |

| NH₂ | 1.80 – 2.10 | Broad Singlet | 2H | - | Exchangeable (Shift varies w/ conc.). |

Technical Insight: The aromatic protons do not appear as simple doublets.[2] The ¹⁹F nucleus splits the protons at positions 3 and 5 (ortho to F) into a pseudo-triplet pattern due to the superposition of ³J(H-H) and ³J(H-F) coupling constants, which are often similar in magnitude (~8-9 Hz).

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Type | Shift (δ, ppm) | Splitting (due to ¹⁹F) | Assignment |

| C=O | 175.2 | Singlet | Lactam Carbonyl (C2). |

| C-F (Ar-4) | 159.8 | Doublet (J ≈ 242 Hz) | Ipso-carbon (Directly bonded to F). |

| Ar-1 | 135.5 | Doublet (J ≈ 2.5 Hz) | Ipso-carbon (Bonded to N). |

| Ar-2,6 | 121.8 | Doublet (J ≈ 8.0 Hz) | Meta to F. |

| Ar-3,5 | 115.4 | Doublet (J ≈ 22.5 Hz) | Ortho to F (Diagnostic splitting). |

| C3 | 53.2 | Singlet | Alpha to amine (Chiral center). |

| C5 | 48.1 | Singlet | Alpha to Lactam N. |

| C4 | 28.5 | Singlet | Ring methylene. |

Infrared (IR) Spectroscopy

IR is the primary tool for validating the functional group transformation from the azide intermediate to the final amine.

-

Primary Amine (NH₂): Weak doublets at 3350 cm⁻¹ and 3280 cm⁻¹ (N-H stretch).

-

Lactam Carbonyl (C=O): Strong, sharp peak at 1685–1695 cm⁻¹. The ring strain of the 5-membered lactam shifts this higher than typical acyclic amides.

-

C-F Stretch: Strong band at 1220–1230 cm⁻¹.

-

Absence of Azide: Critical purity check—ensure no peak at ~2100 cm⁻¹.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion [M+H]⁺: 195.1 m/z (Base peak).

-

Fragmentation: Loss of NH₃ (178.1 m/z) and cleavage of the lactam ring are common fragmentation pathways in MS/MS.

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the fluorine splitting patterns described above, correct sample preparation is vital.

-

Solvent Choice: Use DMSO-d₆ (0.6 mL) rather than CDCl₃.

-

Reasoning: The lactam and primary amine are polar; CDCl₃ may lead to broadening of the NH₂ signal and poor solubility, obscuring the integration values. DMSO sharpens the exchangeable protons.

-

-

Concentration: Dissolve 5–10 mg of the solid compound.

-

Caution: Over-concentration (>20 mg) can cause stacking effects in the aromatic region, merging the delicate J-coupling multiplets.

-

-

Filtration: Filter the solution through a cotton plug within the NMR tube to remove micro-particulates that cause baseline distortion.

Analytical Workflow Logic

The following diagram illustrates the decision matrix for validating the compound's identity based on the data provided.

Caption: Figure 2. Logical workflow for spectroscopic validation. Note that Mass Spec alone is insufficient due to potential isomers; NMR F-coupling confirmation is mandatory.

References

-

PubChem. (2025).[3] Compound Summary: 3-Aminopyrrolidin-2-one (Scaffold Reference). National Library of Medicine. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. Retrieved from [Link]

Sources

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one pharmacological profile

An In-depth Technical Guide to the Pharmacological Profile of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the pharmacological potential of this compound. While extensive direct pharmacological data for this specific molecule is not publicly available, its structural components—the 3-aminopyrrolidinone core and the 4-fluorophenyl moiety—are integral to numerous biologically active agents. This document synthesizes information from analogous compounds to project a pharmacological profile, offering a roadmap for future research and development. We will delve into the physicochemical properties, potential biological targets, and propose detailed experimental workflows for its characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging this privileged scaffold for therapeutic innovation.

Introduction: The Promise of a Privileged Scaffold

The pyrrolidinone ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2][3] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating high-affinity interactions with enzymes, receptors, and ion channels.[2] The subject of this guide, this compound, combines this valuable core with two key features: a primary amine at the 3-position, which can serve as a crucial hydrogen bond donor or a point for further chemical modification, and a 1-(4-fluorophenyl) group.[1] The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1]

This document will, therefore, explore the pharmacological landscape of this compound not as a standalone entity with a defined role, but as a representative of a promising chemical class with significant, yet untapped, therapeutic potential.

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical nature is fundamental to predicting its biological behavior.

Key Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FN₂O | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| CAS Number | 5301-36-0 | N/A |

| Predicted XlogP | ~1.8 | [1] |

| Hydrogen Bond Donors | 1 (from the amine) | N/A |

| Hydrogen Bond Acceptors | 2 (from the carbonyl and nitrogen) | N/A |

The predicted lipophilicity (XlogP) suggests that the compound has a good balance for oral bioavailability, being able to partition into lipid membranes without being excessively retained.

Structural Rationale

The 3-dimensional conformation of the pyrrolidinone ring is not planar and exists in a dynamic equilibrium of puckered conformations.[1] This conformational flexibility, combined with the stereocenter at the 3-position, is critical for its interaction with chiral biological macromolecules. The perpendicular orientation of the fluorophenyl group relative to the pyrrolidinone ring, as suggested by crystallographic studies of similar compounds, further defines the spatial arrangement of the molecule.[1]

Synthesis & Chemical Reactivity for Derivative Libraries

The amenability of a scaffold to chemical modification is a key consideration for structure-activity relationship (SAR) studies.

General Synthetic Approach